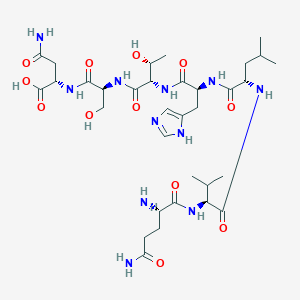![molecular formula C16H23N3 B14207346 Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- CAS No. 831170-31-1](/img/structure/B14207346.png)
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted with a butyl group and an imidazole ring, which is further substituted with a 2-methylpropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives .
Applications De Recherche Scientifique
Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The imidazole ring is known to interact with metal ions, which can be crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 2-butyl-: Lacks the imidazole ring and 2-methylpropyl group.
Imidazole derivatives: Compounds like N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine share structural similarities but differ in their specific substitutions.
Uniqueness
The uniqueness of Pyridine, 2-[1-butyl-2-(2-methylpropyl)-1H-imidazol-4-yl]- lies in its combined structural features of both pyridine and imidazole rings, along with the specific butyl and 2-methylpropyl substitutions. This unique structure contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
831170-31-1 |
|---|---|
Formule moléculaire |
C16H23N3 |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-[1-butyl-2-(2-methylpropyl)imidazol-4-yl]pyridine |
InChI |
InChI=1S/C16H23N3/c1-4-5-10-19-12-15(14-8-6-7-9-17-14)18-16(19)11-13(2)3/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Clé InChI |
KLYCHKUXRDUQPX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C=C(N=C1CC(C)C)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


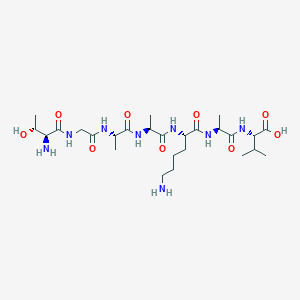
![2-Furancarboxamide, 5-nitro-N-[[4-(1-piperazinyl)phenyl]methyl]-](/img/structure/B14207285.png)
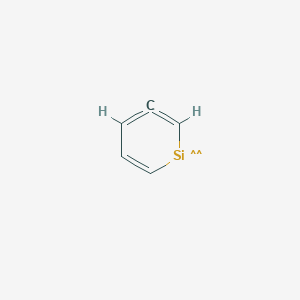
![(2-Aminophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14207294.png)
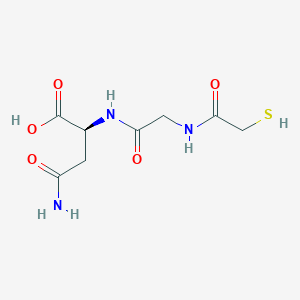

![N-{4-[(2-Hydroxyethyl)amino]-3,5-dinitrophenyl}acetamide](/img/structure/B14207314.png)
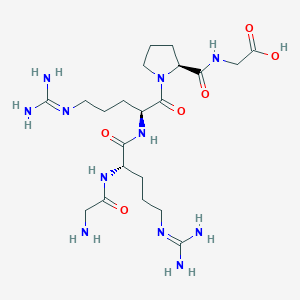
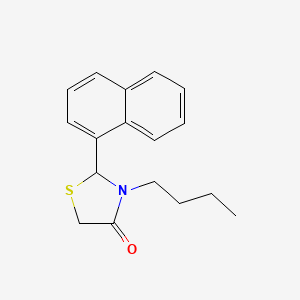
![2-[(Benzoylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B14207326.png)
![Morpholine, 4-[1-(2-thiazolyl)cyclohexyl]-](/img/structure/B14207331.png)
![2-[Anilino(4-nitrophenyl)methyl]cyclohexan-1-one](/img/structure/B14207342.png)
